1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
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Overview
Description
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a complex organic compound that features a pyrrolo[2,3-b]pyridine core, a tert-butyl(dimethyl)silyl group, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a pyrrolo[2,3-b]pyridine derivative with a tert-butyl(dimethyl)silyl group, followed by sulfonylation using sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide or sulfonate products . The tert-butyl(dimethyl)silyl group provides steric protection and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols and amines.
tert-Butyldimethylsilanol: A related compound with similar protecting group properties.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in organic synthesis as a precursor for more complex molecules.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2SSi/c1-13(2,3)20(4,5)16-7-6-10-8-11(19(14,17)18)9-15-12(10)16/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBAAKTZDHTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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